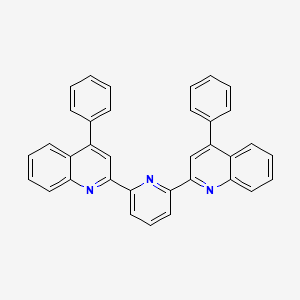
Quinoline, 2,2'-(2,6-pyridinediyl)bis[4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline core with two 4-phenyl groups attached via a 2,6-pyridinediyl linker. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Pyridine Linker: The 2,6-pyridinediyl linker is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Addition of Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological macromolecules, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to target specific enzymes and receptors, offering possibilities for new drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, used in antimalarial drugs.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Similar in having a pyridine linker but with oxazoline groups instead of quinoline.
4-Phenylquinoline: A single phenyl group attached to the quinoline ring.
Uniqueness
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is unique due to its dual phenyl groups and pyridine linker, which provide enhanced stability and reactivity. This makes it more versatile in forming complexes and participating in diverse chemical reactions compared to its simpler counterparts.
特性
CAS番号 |
137731-79-4 |
|---|---|
分子式 |
C35H23N3 |
分子量 |
485.6 g/mol |
IUPAC名 |
4-phenyl-2-[6-(4-phenylquinolin-2-yl)pyridin-2-yl]quinoline |
InChI |
InChI=1S/C35H23N3/c1-3-12-24(13-4-1)28-22-34(36-30-18-9-7-16-26(28)30)32-20-11-21-33(38-32)35-23-29(25-14-5-2-6-15-25)27-17-8-10-19-31(27)37-35/h1-23H |
InChIキー |
IXEYENWVSDWONT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=NC(=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

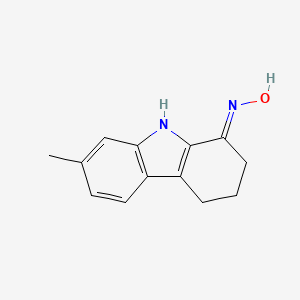

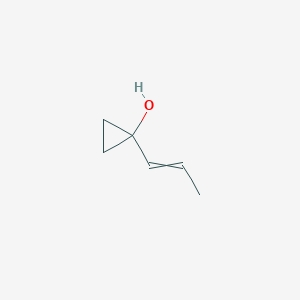

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

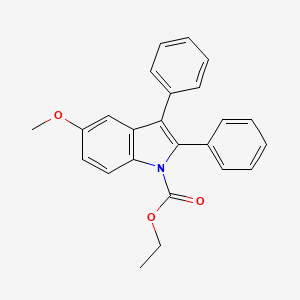
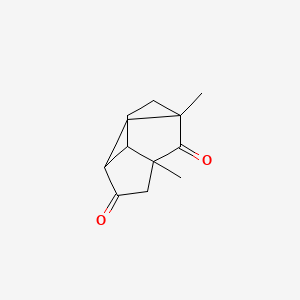

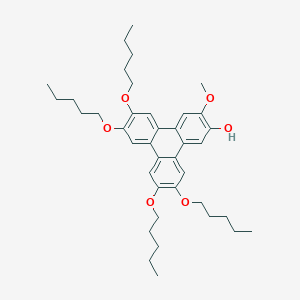
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
